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Compound of Interest

Compound Name: Coltramyl

Cat. No.: B1209042

This document provides a comprehensive overview of the preclinical safety and toxicology
profile of thiocolchicoside, a semi-synthetic muscle relaxant. The information is intended for
researchers, scientists, and drug development professionals, presenting key data from acute,
repeated-dose, reproductive, and genetic toxicology studies.

Executive Summary

Thiocolchicoside, a derivative of the natural glycoside colchicoside, is used for its muscle
relaxant, anti-inflammatory, and analgesic properties.[1][2] Preclinical evaluation has revealed a
complex safety profile. While it demonstrates low acute toxicity, significant concerns have been
raised regarding its genotoxic potential, specifically the aneugenic activity of its primary oral
metabolite, and its effects on reproductive and developmental endpoints.[3][4] Its mechanism of
action is primarily linked to the antagonism of GABA-A and glycine receptors.[1][5] This guide
summarizes the pivotal preclinical findings to inform risk assessment and future research.

General Toxicology

Acute toxicity studies have been conducted in rodents to determine the median lethal dose
(LD50) via various routes of administration. High doses administered orally were associated
with emesis in dogs, diarrhea in rats, and convulsions in both rodents and non-rodents.[6]

Table 1: Acute Toxicity of Thiocolchicoside (LD50 Values)
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. Route of
Species o . LD50 Value Reference
Administration
Rat Intravenous (ivn) 10 mg/kg [71[81I9]
_ 27.5 mg/kg (27500
Rat Intramuscular (ims) [819]
Ha/kg)
Mouse Intraperitoneal (ipr) 1 mg/kg [819]

Studies involving repeated administration over extended periods have been performed in rats

and non-human primates. Thiocolchicoside was generally well-tolerated at lower doses, with

adverse effects primarily emerging at higher concentrations.

Experimental Protocol: 6-Month Oral Toxicity Study in Rats

e Species: Rat (strain not specified in available documents).

o Administration: Oral (gavage).

e Duration: 6 months.

e Dose Levels: Repeated doses up to and including 2 mg/kg/day.

o Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical

chemistry, urinalysis, organ weights, and histopathology.

e Results: Thiocolchicoside was well-tolerated at doses of 2 mg/kg/day or less.[6][10] Higher

doses in other repeated-dose studies resulted in gastrointestinal disorders such as enteritis.

[6]

Table 2: Summary of Repeated-Dose Toxicity Studies
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Observed
NOAEL / Adverse
Species Route Duration Tolerated Effects at Reference
Dose Higher
Doses
Gastro-
intestinal
<2
Rat Oral 6 months disorders [6][10]
mg/kg/day -
(enteritis,
diarrhea)
Non-human <25 -
) Oral 6 months Not specified [6][10]
Primate mg/kg/day
Non-human <05 ]
] Intramuscular 4 weeks Emesis [6]
Primate mg/kg/day

Genetic Toxicology

The genotoxic potential of thiocolchicoside and its metabolites is a primary safety concern. The
parent compound did not show mutagenic or clastogenic effects. However, its aglycone
metabolite, 3-demethylthiocolchicine (SL59.0955 or M2), which is formed predominantly after
oral administration, has demonstrated aneugenic activity.[3][6] Aneuploidy is a change in the
number of chromosomes and is recognized as a risk factor for teratogenicity, embryotoxicity,
impaired fertility, and potentially cancer.[3][6]

Experimental Protocol: In Vivo Micronucleus Test in Rat Bone Marrow

Test System: Rat bone marrow cells.

Test Article: 3-demethylthiocolchicine (SL59.0955 / M2).

Administration: Oral.

Dose Levels: Multiple dose levels, including 25 mg/kg.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.rxreasoner.com/substances/thiocolchicoside/pharmacology
https://catalogues.ema.europa.eu/sites/default/files/document_files/1078739-Thiocolchicoside%20-%20Survey%20Protocol_08%20Augut2016%20_LAST.pdf
https://www.rxreasoner.com/substances/thiocolchicoside/pharmacology
https://catalogues.ema.europa.eu/sites/default/files/document_files/1078739-Thiocolchicoside%20-%20Survey%20Protocol_08%20Augut2016%20_LAST.pdf
https://www.rxreasoner.com/substances/thiocolchicoside/pharmacology
https://www.ema.europa.eu/en/documents/referral/thiocolchicoside-article-31-referral-annex-iii_en.pdf
https://www.rxreasoner.com/substances/thiocolchicoside/pharmacology
https://www.ema.europa.eu/en/documents/referral/thiocolchicoside-article-31-referral-annex-iii_en.pdf
https://www.rxreasoner.com/substances/thiocolchicoside/pharmacology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Endpoint: The test assesses the ability of the substance to cause chromosomal damage by
measuring the frequency of micronucleated polychromatic erythrocytes (PCES) in the bone

marrow.

o Results: The metabolite induced in vivo chromosomal damage (aneuploidy).[6] A No-
Observed-Adverse-Effect-Level (NOAEL) for aneugenicity could not be established, with the
Lowest-Observed-Adverse-Effect-Level (LOAEL) in female rats being 25 mg/kg.[11][12] This
effect was observed at exposures close to those in human plasma at therapeutic doses.[3][6]
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Fig. 1: Experimental workflow for an in vivo micronucleus assay.
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Table 3: Summary of Genotoxicity Studies

Test Article Test System Endpoint Result Reference
Bacterial

Thiocolchicoside Reverse Gene Mutation Negative [6]
Mutation (Ames)
In Vitro
Chromosome

Thiocolchicoside  Aberration Clastogenicity Negative [6]
(Human
Lymphocytes)
In Vivo

) o ) Chromosomal )
Thiocolchicoside Micronucleus Negative [6]
Damage

(Mouse, IP route)

Metabolite In Vitro / In Vivo o Positive (at high
Aneugenicity ) [6]
SL18.0740 assays concentrations)
In Vitro
Metabolite Micronucleus o N
Aneugenicity Positive [6]
SL59.0955 (M2) (Human
Lymphocytes)
] In Vivo
Metabolite ] o N
Micronucleus Aneugenicity Positive [6]

SL59.0955 (M2)

(Rat, Oral route)

Reproductive and Developmental Toxicity

Thiocolchicoside has demonstrated teratogenic effects in animal studies, leading to its

contraindication during pregnancy.[3][13]

Experimental Protocol: Developmental Toxicity Study (Rat)

e Species: Rat.

e Administration: Oral.
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Treatment Period: During organogenesis.

Dose Levels: Up to 12 mg/kg/day.

Parameters Evaluated: Maternal toxicity (clinical signs, body weight, food consumption), and

fetal examinations (external, visceral, and skeletal malformations).

Results: At 12 mg/kg/day, thiocolchicoside caused major malformations and foetotoxicity

(growth retardation, embryo death).[3][6] The No-Observed-Adverse-Effect-Level (NOAEL)
for developmental toxicity was determined to be 3 mg/kg/day.[3][6]

Table 4: Summary of Reproductive and Developmental Toxicity

] Key NOAEL /
Species Study Type Route L Reference
Findings LOAEL
No 12 mg/kg/day
Rat Fertility Oral impairment of  (No clinical [3][6]
fertility. effect dose)
Major
malformation
NOAEL: 3
S,
o mg/kg/day;
Development foetotoxicity )
Rat o Oral Teratogenic [3][6]
al Toxicity (retarded
at 12
growth,
mg/kg/day
embryo
death).
Maternotoxici
ty, minor -
Maternotoxici
abnormalities )
) Development ty starting
Rabbit o Oral (supernumer [31[6]
al Toxicity ) from 24
ary ribs, Kald
m a
retarded gy
ossification).
Mechanism of Toxicity
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The toxicity of thiocolchicoside is linked to both its primary pharmacology and the metabolic
activation to a genotoxic intermediate.

Thiocolchicoside acts as a competitive antagonist at GABA-A receptors and also inhibits
glycine receptors.[1] While its muscle relaxant effects are attributed to this antagonism at an
inhibitory synapse, this mechanism is also responsible for its proconvulsant activity, making it
unsuitable for individuals prone to seizures.[2][14]

After oral administration, thiocolchicoside is extensively metabolized by intestinal enzymes into
two main metabolites: the pharmacologically active glucuronide conjugate (SL18.0740 or M1)
and the inactive aglycone, 3-demethylthiocolchicine (SL59.0955 or M2).[6][13] The M2
metabolite is responsible for the observed aneugenic effects. Aneuploidy arises from the
disruption of the mitotic spindle during cell division, leading to an incorrect number of
chromosomes in daughter cells.

Biological Activity

Intestinal Metabolism

[N = | Vietabolite M1 (SL18.0740) NI Ph’?ﬂrma‘io'ggilca' "t\.C“"”V
(Glucuronide Conjugate) (Muscle Relaxation)
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(Genotoxicity)
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(Oral Administration)

{ Metabolite M2 (SL59.0955)
(Aglycone)
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Fig. 2: Metabolic pathway of oral thiocolchicoside leading to active and genotoxic metabolites.

Carcinogenicity

The carcinogenic potential of thiocolchicoside has not been formally evaluated in long-term
animal studies.[3][6] However, the aneugenic potential of the M2 metabolite is considered a
theoretical risk factor for cancer.[3]
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Conclusions

The preclinical data for thiocolchicoside indicate a safety profile with specific and significant
liabilities. While acute and repeated-dose toxicity appear manageable within a therapeutic
window, the genotoxic risk associated with the M2 metabolite following oral administration is a
major concern. This aneugenic activity is the primary driver for restrictions on its clinical use,
including limitations on dose, duration of treatment (not to exceed 7 days for oral use), and
contraindication in women of childbearing potential, pregnant women, and men, due to risks of
teratogenicity and impaired fertility.[3][4][10] These findings underscore the importance of
understanding metabolic pathways in drug safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Safety and Toxicology of Thiocolchicoside: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209042#preclinical-safety-and-toxicology-data-for-
thiocolchicoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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